An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: A Key Linker in Advanced Antibody-Drug Conjugates
An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: A Key Linker in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized, non-cleavable linker molecule integral to the construction of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). Its unique structural components, including a glycine (B1666218) spacer and an ether linkage, offer a balance of stability and hydrophilicity. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its critical role in the development of targeted therapies, with a focus on its application in Stimulator of Interferon Genes (STING) agonist ADCs.
Introduction
The field of targeted drug delivery has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic or immunomodulatory payloads. The linker component of an ADC is of paramount importance, governing the stability of the conjugate in circulation and the efficient release of the payload at the target site. Fmoc-Gly-NH-CH2-O-CH2COOH has emerged as a valuable building block in the design of sophisticated ADC linkers, offering a stable and hydrophilic spacer that can be further elaborated to connect antibodies and payloads.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Gly-NH-CH2-O-CH2COOH is essential for its effective application in the synthesis of drug-linker conjugates.
| Property | Value |
| Chemical Name | 2-(((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)amino)methoxy)acetic acid |
| Molecular Formula | C₂₀H₂₀N₂O₆ |
| Molecular Weight | 384.38 g/mol |
| CAS Number | 1599440-08-0 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of Fmoc-Gly-NH-CH2-O-CH2COOH
The synthesis of Fmoc-Gly-NH-CH2-O-CH2COOH involves a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The following is a representative experimental protocol.
Materials and Reagents
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Fmoc-glycine (Fmoc-Gly-OH)
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(2-Aminoethoxy)acetic acid ethyl ester
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N,N'-Dicyclohexylcarbodiimide (DCC)
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N-Hydroxysuccinimide (NHS)
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Dimethylformamide (DMF)
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Ethyl acetate (B1210297) (EtOAc)
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Hexanes
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (B86663) (MgSO₄)
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Hydrochloric acid (HCl)
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Lithium hydroxide (B78521) (LiOH)
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Tetrahydrofuran (THF)
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Water (H₂O)
Experimental Protocol
Step 1: Activation of Fmoc-glycine
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Dissolve Fmoc-glycine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) portion-wise to the cooled solution.
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Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
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The resulting filtrate containing the Fmoc-Gly-OSu active ester is used directly in the next step.
Step 2: Coupling with (2-Aminoethoxy)acetic acid ethyl ester
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Dissolve (2-Aminoethoxy)acetic acid ethyl ester (1.2 eq) in DMF.
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Add the filtrate from Step 1 to this solution.
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Add triethylamine (B128534) (2.0 eq) to the reaction mixture and stir at room temperature for 24 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
Step 3: Saponification to yield Fmoc-Gly-NH-CH2-O-CH2COOH
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Dissolve the crude ethyl ester from Step 2 in a mixture of THF and water.
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Add lithium hydroxide (1.5 eq) to the solution.
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Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford pure Fmoc-Gly-NH-CH2-O-CH2COOH.
Characterization
The final product should be characterized by:
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¹H NMR and ¹³C NMR: To confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity.
Application in Antibody-Drug Conjugates
Fmoc-Gly-NH-CH2-O-CH2COOH serves as a foundational building block for constructing more complex linkers used in ADCs. The Fmoc protecting group allows for orthogonal protection strategies in solid-phase or solution-phase synthesis.
General Workflow for ADC Synthesis
The synthesis of an ADC using a linker derived from Fmoc-Gly-NH-CH2-O-CH2COOH typically follows these steps:
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Linker Elaboration: The carboxylic acid moiety of Fmoc-Gly-NH-CH2-O-CH2COOH is activated and coupled to other spacer units or the payload molecule.
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Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the terminal amine.
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Payload Conjugation: The exposed amine is then reacted with an activated payload molecule.
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Antibody Conjugation: The linker-payload construct, now containing a reactive handle, is conjugated to a monoclonal antibody, often through reactive lysine (B10760008) or cysteine residues.
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Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Role in STING Agonist ADCs
A significant application of linkers derived from Fmoc-Gly-NH-CH2-O-CH2COOH is in the development of ADCs that deliver STING agonists to the tumor microenvironment. STING is a critical mediator of innate immunity, and its activation can lead to a robust anti-tumor immune response.
Mechanism of Action of STING Agonist ADCs
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Targeting: The ADC binds to a tumor-associated antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cancer cell.
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Payload Release: The linker is cleaved in the intracellular environment (if it is a cleavable linker), releasing the STING agonist payload. For non-cleavable linkers, degradation of the antibody in the lysosome releases the payload attached to the linker and a single amino acid.
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STING Activation: The released STING agonist binds to and activates the STING protein located on the endoplasmic reticulum.
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Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3.
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Immune Response: Phosphorylated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These secreted factors recruit and activate immune cells, such as dendritic cells and T cells, leading to an anti-tumor immune response.
Caption: STING signaling pathway activated by an ADC.
Conclusion
Fmoc-Gly-NH-CH2-O-CH2COOH is a versatile and valuable chemical entity for researchers and drug development professionals in the field of targeted therapeutics. Its well-defined structure and synthetic accessibility make it a key component in the construction of sophisticated linker systems for Antibody-Drug Conjugates. The ability to incorporate this linker into ADCs, particularly those designed to modulate the immune system through pathways like STING, highlights its importance in the development of next-generation cancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its application in the design and synthesis of novel and effective bioconjugates.
